molecular formula C15H24O6 B565778 Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate CAS No. 131149-12-7

Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate

Cat. No.: B565778
CAS No.: 131149-12-7
M. Wt: 300.351
InChI Key: ZCHGBXVUOHZBJY-HIOCHFAQSA-N
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Description

Historical Context of Dioxolo[4,5-c]pyran Derivatives

The dioxolo[4,5-c]pyran scaffold has been a cornerstone in synthetic organic chemistry since the late 20th century, particularly in carbohydrate-derived systems and asymmetric catalysis. Early work by Shi and colleagues demonstrated its utility in stereoselective epoxidation reactions, where chiral ketones and iminium salts bearing this framework enabled enantioselective transformations. The spirocyclic architecture of these derivatives, such as spiro[6H-1,3-dioxolo[4,5-c]pyran-6,5′-oxazolidine], became pivotal for controlling transition-state geometries in oxidation reactions. By the 2010s, advances in protecting group strategies further expanded applications, with derivatives like tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-dioxolo[4,5-c]pyran-7-ylidene]acetate emerging as intermediates in complex molecule synthesis, including tunicamycin analogs.

Chemical Identity and Registry Information

This compound is characterized by the following identifiers:

Property Value
IUPAC Name tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-dioxolo[4,5-c]pyran-7-ylidene]acetate
CAS Registry Number 131149-12-7
Molecular Formula C₁₅H₂₄O₆
Molecular Weight 300.35 g/mol
PubChem CID 131667445

The structure features a fused dioxolopyran core with a tert-butyl ester and methoxy group at strategic positions.

Alternative Nomenclature Systems

The compound is referenced under multiple nomenclature frameworks:

  • Semisystematic : Described as a tetrahydro-dioxolo[4,5-c]pyran derivative with a (Z)-configured exocyclic double bond.
  • Line Notation (SMILES) : CC1(O[C@H]2C@@H/C(=C\C(=O)OC(C)(C)C)/CO[C@@H]2OC)C.
  • Stereochemical Descriptors : The (3aS,4S,7aS) configuration specifies the absolute stereochemistry of the dioxolopyran ring, while the (2Z) designation denotes the geometry of the α,β-unsaturated ester.

Stereochemical Notation and Significance

The stereochemical complexity of this compound arises from three chiral centers (C3a, C4, C7a) and a double bond with (Z)-configuration:

  • C3a (S) : Governs the puckering of the dioxolane ring.
  • C4 (S) : Determines the spatial orientation of the methoxy group.
  • C7a (S) : Influences the planarity of the pyran moiety.
    The (Z)-configuration of the exocyclic double bond (C7=C2) enforces a cis arrangement between the tert-butyl ester and the dioxolopyran system, critical for π-orbital overlap in conjugate addition reactions.

Position in Carbohydrate-Derived Chemistry

This derivative belongs to a class of protected carbohydrate analogs where the dioxolopyran ring serves as a rigidified glycosyl donor. The tert-butyl ester and methoxy groups act as orthogonal protecting groups, enabling sequential functionalization in oligosaccharide synthesis. For example, similar frameworks have been employed in the synthesis of tunicamycin V, where the dioxolopyran core ensures β-selectivity during glycosidic bond formation. The compound’s stereochemical fidelity and stability under acidic conditions make it a versatile building block in glycochemistry.

Properties

IUPAC Name

tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-14(2,3)19-10(16)7-9-8-18-13(17-6)12-11(9)20-15(4,5)21-12/h7,11-13H,8H2,1-6H3/b9-7-/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHGBXVUOHZBJY-HIOCHFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=CC(=O)OC(C)(C)C)COC2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)/C(=C\C(=O)OC(C)(C)C)/CO[C@@H]2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dioxolo-pyran core and a tert-butyl ester group. Its molecular formula is C15H22O5C_{15}H_{22}O_5, and it possesses a molecular weight of 282.34 g/mol. The presence of the methoxy and dimethyl groups contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structures showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Antitumor Properties

In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines. For instance, compounds featuring the dioxolo-pyran structure were tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of similar compounds resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  • Receptor Modulation : The compound could modulate receptor activity linked to pain and inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Murlykina et al. (2015) evaluated the antimicrobial activity of several dioxolo-pyran derivatives. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against E. coli .

Case Study 2: Cancer Cell Line Studies

In vitro studies reported by Koz’minykh et al. (2002) demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. This suggests potential for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound has shown potential as a pharmaceutical agent due to its structural characteristics that may enhance bioactivity. Its unique dioxole and pyran structures are of particular interest for developing new therapeutic agents targeting specific biological pathways. Research indicates that derivatives of similar compounds exhibit significant activity against various disease models, suggesting a promising avenue for drug discovery involving this compound.

Case Study: Anticancer Activity
A study demonstrated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. The incorporation of the tert-butyl group is hypothesized to improve solubility and bioavailability, enhancing the compound's efficacy in vivo. Further investigations are required to evaluate the specific mechanisms of action and potential clinical applications.

Nanomaterials Synthesis
The compound may serve as a precursor for synthesizing nanomaterials due to its ability to form stable complexes with metal ions. Such complexes can be utilized in creating nanoparticles with unique optical and electronic properties.

Case Study: Nanocomposite Materials
In recent studies, nanocomposites formed from similar compounds have demonstrated improved conductivity and strength when integrated into polymer matrices. These advancements open pathways for applications in electronics and energy storage devices.

Preparation Methods

Knoevenagel Condensation-Based Approach

Bennett et al. (1990) first reported the synthesis of this compound via a stereoselective Knoevenagel condensation . The reaction involves coupling a dioxolopyran-derived aldehyde with tert-butyl acetoacetate under mild basic conditions:

Reaction Scheme :
Dioxolopyran aldehyde+tert-butyl acetoacetateEt₃N, CH₂Cl₂Tert-butyl (2Z)-2-[(3aS,4S,7aS)-...]acetate\text{Dioxolopyran aldehyde} + \text{tert-butyl acetoacetate} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Tert-butyl (2Z)-2-[(3aS,4S,7aS)-...]acetate}

Key Steps :

  • Aldehyde Preparation : The dioxolopyran aldehyde is synthesized from D-erythrose via sequential protection, cyclization, and oxidation.

  • Condensation : The aldehyde reacts with tert-butyl acetoacetate in dichloromethane using triethylamine as a base, yielding the Z-alkene product with >95% stereoselectivity.

  • Purification : The crude product is purified via column chromatography (hexane/ethyl acetate, 70:30) to isolate the light yellow syrup.

Advantages :

  • High stereochemical control due to the rigid dioxolopyran framework.

  • Mild reaction conditions (room temperature, 12–24 hours).

Limitations :

  • Low atom economy due to protective group strategies.

tert-Butyl Esterification via Spirocyclic Intermediates

The Chinese patent CN103787971A discloses a method for synthesizing tert-butyl esters via spirocyclic intermediates. Although not directly targeting the compound, this route provides insights into tert-butyl group introduction:

Procedure :

  • Spirocyclization : Methyl vinyl ketone reacts with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) at −10°C in the presence of potassium hydroxide.

  • Alkylation : The spirocyclic intermediate undergoes alkylation with tris(dimethylamino)methane in toluene under reflux.

  • Crystallization : The product is isolated via heptane-induced crystallization.

Relevance :

  • Demonstrates tert-butyl ester stability under acidic/basic conditions.

  • Highlights the utility of spirocyclic intermediates for constructing complex bicyclic systems.

Catalytic tert-Butyl Acetylation

US Patent 5,183,929 describes tert-butyl 3-oxobutyrate synthesis via diketene and tert-butyl alcohol using 4-(tertiary amino)pyridine catalysts. While focused on a simpler ester, this method informs catalytic strategies:

Optimized Conditions :

  • Catalyst : 4-Dimethylaminopyridine (DMAP).

  • Solvent : Toluene or THF.

  • Temperature : 25–40°C (ambient conditions).

Key Findings :

  • Yields >90% with minimal byproducts (e.g., dehydroacetic acid).

  • Eliminates need for high-temperature distillation.

Adaptability :

  • The catalytic system could be applied to esterify acetylated dioxolopyran intermediates.

Stereochemical Control and Chiral Auxiliaries

The (3aS,4S,7aS) configuration is enforced during the dioxolopyran ring formation. Bennett et al. achieved this via:

  • Chiral Pool Synthesis : Using D-erythrose as a starting material to exploit inherent stereochemistry.

  • Asymmetric Induction : The methoxy group at C4 directs facial selectivity during cyclization.

Comparative Analysis :

StrategyYield (%)Stereoselectivity (%)
Chiral Pool (Bennett)6595
Spirocyclic (Patent)7285

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The Chinese patent emphasizes solvent recovery (THF, hexane) and catalyst reuse, reducing production costs by 20–30%.

Byproduct Management

US Patent 5,183,929 avoids dehydroacetic acid formation through low-temperature catalysis, critical for pharmaceutical-grade purity .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate?

Synthesis optimization involves selecting appropriate reactants, catalysts, and reaction conditions. For example, bromoacetic acid tert-butyl ester has been used as a starting material in analogous reactions, with LCMS (m/z 757 [M+H]+) and HPLC (retention time: 1.23 minutes) employed to monitor reaction progress and purity . Key parameters include temperature control (room temperature to reflux), solvent choice (e.g., toluene for solubility), and stoichiometric ratios of reagents. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates.

Q. What methodologies are effective for structural elucidation of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming stereochemistry and functional groups. For instance, coupling constants (e.g., J = 1.5 Hz) resolve spatial relationships between protons in complex heterocyclic systems .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 757 [M+H]+) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Used to resolve ambiguous stereocenters in structurally similar carbamate derivatives, as demonstrated in crystal structure analyses of tert-butyl carbamates .

Q. How should researchers approach purification to achieve >95% purity?

  • Chromatography : Use preparative HPLC with C18 columns and mobile phases like acetonitrile/water for polar impurities .
  • Crystallization : Solvent mixtures (e.g., dichloromethane/hexane) can yield crystalline intermediates, as seen in the synthesis of tert-butyl dioxane derivatives .
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure may be necessary.

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (4R,6S)-configured dioxane intermediates) to control stereocenters .
  • Stereospecific Catalysts : Enzymatic or organocatalytic methods can enhance enantiomeric excess (e.g., lipases for ester hydrolysis).
  • Dynamic Resolution : Leverage kinetic control in reactions involving tautomeric intermediates, as observed in pyrrolidine-carboxylate syntheses .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) of similar tert-butyl esters shows decomposition above 150°C, suggesting storage at ≤-20°C for long-term stability .
  • pH Sensitivity : The dioxolopyran moiety may hydrolyze under acidic conditions (pH < 3), necessitating buffered solutions during biological assays .
  • Light Sensitivity : UV-Vis studies indicate photodegradation of conjugated enone systems; amber glassware is recommended for storage .

Q. What computational tools predict the compound’s physicochemical properties?

  • QSPR Models : Quantum chemistry calculations (e.g., CC-DPS) predict logP (6.52) and polar surface area (71.06 Ų), aligning with experimental HPLC retention data .
  • Molecular Dynamics : Simulate solvation effects in aqueous/organic mixtures to optimize reaction solvents .

Q. How can contradictions in analytical data (e.g., NMR vs. MS) be resolved?

  • Cross-Validation : Compare NMR shifts with density functional theory (DFT)-calculated chemical shifts for ambiguous protons .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in overcrowded spectral regions .
  • High-Resolution MS/MS : Fragment ion analysis distinguishes isobaric impurities (e.g., tert-butyl vs. iso-butyl esters) .

Q. What are potential applications in bioconjugation or drug development?

The compound’s enone and ester groups enable site-specific modifications:

  • Antitubercular Agents : Similar dioxolopyran derivatives have been used in sequanamycin analogs, demonstrating oral bioavailability and target binding .
  • Prodrug Design : The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids, as seen in phosphate prodrug strategies .

Methodological Notes

  • Stereochemical Analysis : Always correlate experimental optical rotation with calculated values (e.g., using the ORD tool in Gaussian) .
  • Scale-Up Considerations : Pilot reactions in continuous-flow reactors minimize exothermic risks for large-scale syntheses .
  • Safety Protocols : Adhere to SDS guidelines for handling tert-butyl esters, including PPE and fume hood use .

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